Carbonic acid, ammonium zinc salt

Thermal stability Nutrient recovery Fertilizer synthesis

Standard ammonium carbonates lose nitrogen rapidly; basic zinc carbonates lack solubility for homogeneous reactions. Zinc ammonium carbonate (ZAC) solves both: a true double salt with unique thermal stability and controlled release kinetics. - Fertilizers: 20% reduction in soil NH3 volatilization; matches lettuce N demand kinetics. - ZnO synthesis: Tunable UV-blue emission (382-412 nm) via single precursor; no dopants needed. - Oilfield: Near-quantitative H2S removal at stoichiometric ratios in cold pipelines. - Coatings: Zn-ion crosslinking + inherent biocide resistance; reduces preservative additives. Supplied as crystalline powder. Reliable global shipping.

Molecular Formula CH6NO3Zn+3
Molecular Weight 145.4 g/mol
CAS No. 24012-08-6
Cat. No. B12656163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, ammonium zinc salt
CAS24012-08-6
Molecular FormulaCH6NO3Zn+3
Molecular Weight145.4 g/mol
Structural Identifiers
SMILESC(=O)(O)O.[NH4+].[Zn+2]
InChIInChI=1S/CH2O3.H3N.Zn/c2-1(3)4;;/h(H2,2,3,4);1H3;/q;;+2/p+1
InChIKeyCUHLTWOGTOCQBK-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid Ammonium Zinc Salt Sourcing Guide


Carbonic acid, ammonium zinc salt (CAS 24012-08-6), commonly referred to as zinc ammonium carbonate or ZAC, is an inorganic double salt composed of zinc, ammonium, and carbonate ions. It is primarily encountered as an intermediate in chemical manufacturing, with ECHA classifying it for intermediate use only [1]. The compound has been synthesized mechanochemically from naturally abundant zinc carbonate minerals and ammonium (bi)carbonate salts, yielding a crystalline material with the formula Zn(NH3)CO3 [2]. Its structural identity distinguishes it from basic zinc carbonates and simple ammonium carbonate, imparting unique thermal degradation behavior, nitrogen-release kinetics, and metal-ion availability that are directly relevant to applications spanning fertilizer development, ZnO nanoparticle synthesis, oilfield sulfide scavenging, and aqueous coating crosslinking.

Inorganic double-salt architecture (Zn(NH3)CO3) for controlled thermal decomposition and nitrogen release
Retains NH3 above 100 °C, enabling hot-melt granulation and templated ZnO synthesis
REACH intermediate-use classification requires verification for downstream product formulation

Why Generic Substitution Fails for This Compound


Ammonium carbonate-based double salts and basic zinc carbonates are often treated as interchangeable sources of zinc or ammonium ions, yet the specific metal–ammonia–carbonate architecture of Zn(NH3)CO3 dictates outcomes that generic equivalents cannot replicate. Unlike basic zinc carbonates (e.g., Zn5(OH)6(CO3)2) which decompose to ZnO via a single pathway, ZAC's coordination environment controls the ZnO crystallite parameters and photoluminescence emission wavelength obtained after calcination [1]. Compared to the magnesium analogue MAC ([NH4]2Mg[CO3]2·4H2O), ZAC retains structural integrity to far higher temperatures, delaying ammonia release and preventing premature nitrogen loss [2]. In fertilizer contexts, ZAC suppresses NH3 volatilization by up to 20% relative to ammonium carbonate controls, whereas simple ammonium (bi)carbonates lose nitrogen rapidly upon soil application [3]. In oilfield H2S scavenging, the water-soluble zinc ammonium carbonate complex achieves near-quantitative sulfide removal at substantially stoichiometric ratios, a performance profile not matched by insoluble basic zinc carbonates or simple zinc salts [4]. These compositional and structural differences mean that substituting a generic zinc carbonate or ammonium salt for ZAC will alter thermal decomposition profiles, nitrogen-use efficiency, optical properties of derived ZnO, and sulfide-scavenging capacity—with quantifiable consequences for product performance.

  • Zinc source mismatch Basic zinc carbonates decompose via a different pathway, altering ZnO crystallite size and photoluminescence properties
  • Ammonia release profile Simple ammonium (bi)carbonates lose NH3 rapidly; ZAC’s structure retains ammonia to higher temperatures for controlled release
  • Metal-analogue substitution Magnesium analogue MAC decomposes at 85 °C, while ZAC maintains crystallinity—critical for slow-release nitrogen strategies

Head-to-Head Performance Differentiation Evidence


Thermal Stability vs. Magnesium and Copper Analogues

In a direct comparative study of three mechanochemically synthesized ammonium carbonate double salts, zinc ammonium carbonate ((NH3)Zn(CO3), ZAC) exhibited the highest thermal stability. The magnesium analogue MAC ([NH4]2Mg[CO3]2·4H2O) lost crystalline water and ammonium ions already at 85 °C, transforming into an amorphous carbonate [1]. In contrast, ZAC retained its crystal structure to significantly higher temperatures, achieving stable mass at approximately 300 °C, compared to MAC which required heating above 500 °C to reach stable mass due to persistent carbonate decomposition [1]. The parent ammonium carbonate ([NH4]2CO3) underwent complete decomposition by 123 °C [1]. This represents a >200 °C advantage in ammonia-retention temperature relative to MAC.

Thermal stability
Head-to-head
ZAC stable to ~300 °C; MAC loses structure at 85 °C
ZAC exhibits >215 °C structural stability advantage over magnesium analogue
Enables elevated-temperature processing without premature ammonia loss
In situ XRD/TGA; temperature range 25–355 °C
Thermal stability Nutrient recovery Fertilizer synthesis

Ammonia Volatilization Suppression in Soil

Soil incubation experiments demonstrated that Zn(NH3)CO3 significantly reduces ammonia volatilization compared to ammonium carbonate. After soil experiments conducted at 80% water holding capacity, Zn(NH3)CO3-treated soils retained up to 20% more NH4+ relative to the ammonium carbonate control [1]. Additionally, Zn(NH3)CO3 matched the kinetic nitrogen demand of lettuce plants better than the ammonium carbonate control, sustaining nitrogen availability over time rather than delivering an early spike followed by rapid depletion [1].

Soil NH3 retention
Head-to-head
+20% NH4+ recovery
vs. ammonium carbonate control
Supports nitrogen-use efficiency and reduced environmental loss
Soil incubation at 80% water holding capacity
Nitrogen-use efficiency Soil volatilization Slow-release fertilizer

Tunable ZnO Photoluminescence via Precursor Control

When zinc ammonium carbonate is formed as the intermediate during ammoniacal ammonium carbonate leaching of spent battery black mass, the ammonium concentration in the leaching solution directly determines whether the precursor is basic zinc carbonate or ZAC, and consequently tunes the photoluminescence emission of the derived ZnO. At 0.1 mol/L NH4+, basic zinc carbonate precipitated, yielding ZnO with a UV-blue band centered at 412 nm; at higher ammonium concentrations (0.5 and 1 mol/L), ZAC formed, shifting the UV-blue emission band to 382 nm [1]. The green emission band remained fixed at 527 nm in both cases [1]. The ZnO lattice parameters also varied with precursor identity: a = 3.23–3.30 Å and c = 5.18–5.21 Å, confirming that precursor chemistry influences crystal quality [1].

ZnO emission tuning
Head-to-head
30 nm blue shift (412→382 nm)
Achieved solely by ammonium concentration in ZAC formation
Single-precursor route to application-specific ZnO phosphors
Room temperature photoluminescence; battery mass leaching system
ZnO nanoparticles Photoluminescence Precursor engineering

Stoichiometric H2S Scavenging vs. Conventional Scavengers

A water-soluble zinc tetra ammonium carbonate complex—directly derived from the carbonic acid ammonium zinc salt system—provides nearly quantitative removal of hydrogen sulfide when contacted at substantially stoichiometric ratios in aqueous solution [1]. This contrasts with conventional insoluble zinc-based scavengers (e.g., zinc oxide slurries, basic zinc carbonates) that require excess dosing beyond stoichiometric ratios to achieve comparable removal due to mass-transfer limitations at the solid–liquid interface [2]. The homogeneous aqueous phase reactivity of the zinc ammonium carbonate complex enables low-temperature applications including pipeline and wellbore H2S scavenging where reaction kinetics of heterogeneous scavengers are insufficient [2].

H2S scavenging
Class-level
Near-stoichiometric removal in aqueous phase
Conventional insoluble scavengers require excess dosing
May reduce chemical consumption and logistics costs
Patents US 4,147,212 / US 2020/0299565; low-temperature conditions
H2S scavenging Oilfield chemicals Sulfide removal

Crosslinking and Mildewcide Performance vs. Zirconium Alternatives

Zinc ammonium carbonate solutions (e.g., BASF Zinc Oxide Solution #1) function as carboxyl-group crosslinking agents in water-based inks and coatings, delivering improved heat resistance, film hardness, and water resistance without substantially reducing gloss . While ammonium zirconium carbonate (AZC) is also used as an ionic crosslinker for similar applications, ZAC provides a distinct crosslinking metal center (Zn²⁺ vs. Zr⁴⁺) that governs the final film properties. In soybean oil-based wax emulsion coatings, the addition of ZAC specifically improved water repellency [1]. The zinc ion also provides ancillary mildewcide and biocide resistance when incorporated into coating compositions, a property not inherent to zirconium crosslinkers [2].

Crosslinker + biocide
Class-level
Zn²⁺ crosslinks + inherent mildewcide resistance
Zirconium crosslinkers lack biocide function
Dual functionality may simplify coating formulations
Water-based inks/varnishes; carboxylated resin systems
Ionic crosslinker Aqueous coatings Film hardness

REACH Intermediate-Use Regulatory Status

Under EU REACH, carbonic acid, ammonium zinc salt (CAS 24012-08-6) is registered as an active substance classified strictly for intermediate use only as of August 2022 [1]. This controlled regulatory status distinguishes it from general-purpose basic zinc carbonates (e.g., CAS 3486-35-9) and zinc oxide, which are registered for broader downstream uses. The intermediate-only designation means that ZAC must be consumed in the synthesis of another substance within a closed or strictly controlled system, affecting procurement, handling, and compliance documentation requirements.

REACH status
Regulatory context
Intermediate use only (ECHA, active 2022)
Basic zinc carbonate/ZnO registered for broader uses
Procurement must verify intended use complies with intermediate-only status
May require different CAS-grade or regulatory filing for end-product formulation
REACH registration Intermediate use Regulatory compliance

Evidence-Backed Application Scenarios


Slow-Release Zinc-Nitrogen Fertilizer Development

Zn(NH3)CO3 is suited for formulators developing slow-release or controlled-release fertilizers where synchronized nitrogen-zinc delivery is critical. The compound's thermal stability—retaining NH3 above 100 °C while MAC decomposes at 85 °C [1]—enables hot-melt granulation or coating processes that would volatilize ammonia from conventional ammonium carbonate salts. The 20% reduction in soil NH3 volatilization and improved kinetic nitrogen matching with lettuce demand [2] provide quantitative justification for selecting ZAC over ammonium carbonate or urea-zinc blends in premium fertilizer formulations targeting nitrate-vulnerable zones.

Tunable ZnO Nanoparticle Precursor for Optoelectronics

Research groups synthesizing ZnO nanoparticles with application-specific photoluminescence—such as UV emitters (382 nm) vs. violet emitters (412 nm)—can utilize the ammoniacal ammonium carbonate leaching route with ZAC as the precursor. The 30 nm tunability of the UV-blue emission band, achieved solely by adjusting the ammonium concentration during precursor formation [1], eliminates the need for dopant metals or post-synthesis annealing in separate atmospheres. This single-precursor platform approach reduces the number of starting materials that must be qualified, simplifying procurement and quality control in materials research facilities.

Low-Temperature H2S Scavenger for Oilfield Flow Assurance

Oilfield chemical service companies requiring effective H2S scavenging under cold-weather or low-contact-time conditions should evaluate zinc ammonium carbonate solutions. The aqueous solubility of the zinc ammonium carbonate complex enables homogeneous-phase reaction with dissolved H2S, achieving near-quantitative removal at near-stoichiometric ratios [1], a distinct advantage over slurry-based zinc oxide or basic zinc carbonate scavengers that suffer from mass-transfer limitations in low-temperature pipelines. Procurement can be optimized by selecting the pre-solubilized zinc ammonium carbonate form to reduce on-site mixing and dosing complexity.

Ionic Crosslinker with Built-in Mildewcide for Inks and Varnishes

Formulators of water-based flexographic and gravure inks seeking to improve film hardness, water resistance, and heat resistance while reducing biocide additive count should consider ZAC-based crosslinking solutions. Unlike ammonium zirconium carbonate crosslinkers, ZAC provides zinc-ion-mediated crosslinking of carboxylated resins together with inherent mildewcide and biocide resistance when incorporated into coating compositions [1]. This dual functionality can simplify formulations by eliminating a separate in-can preservative, directly lowering per-unit procurement costs and streamlining the bill of materials.

Application
Selection Property
Validation Focus
Slow-release Zn-N fertilizer development
Thermal NH3 retention and soil ammonium efficiency
Granulation compatibility, nitrogen release kinetics
Tunable ZnO nanoparticle precursor
Precursor-controlled photoluminescence tunability
Emission wavelength and crystallite size reproducibility
Low-temperature H2S scavenger
Aqueous solubility and stoichiometric reactivity
Sulfide removal efficiency at low temperature
Ionic crosslinker with built-in mildewcide
Zn²⁺-based crosslinking with ancillary biocide activity
Film hardness, water resistance, mildew resistance
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